PSB-1115

Description

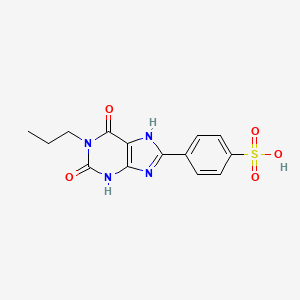

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5S/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDRRQPGDSIMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415532 | |

| Record name | PSB 1115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152529-79-8 | |

| Record name | 4-(2,3,6,9-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152529-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PSB 1115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PSB-1115

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1115 is a potent and selective antagonist of the human adenosine (B11128) A2B receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on intracellular signaling pathways, and its pharmacological activity in preclinical models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of A2BAR-targeted therapeutics.

Introduction

Adenosine is a ubiquitous signaling nucleoside that modulates numerous physiological functions by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. The A2B adenosine receptor (A2BAR) is distinguished by its relatively low affinity for adenosine, suggesting its activation primarily occurs under conditions of high adenosine concentrations, such as inflammation, hypoxia, and cancer. This compound has emerged as a critical pharmacological tool for elucidating the roles of the A2BAR and as a potential therapeutic agent. This guide delves into the core mechanism of action of this compound.

Molecular Target and Binding Profile of this compound

This compound is a xanthine (B1682287) derivative that acts as a competitive antagonist at the human A2B adenosine receptor. Its selectivity for the A2BAR over other adenosine receptor subtypes is a key feature of its pharmacological profile.

Quantitative Binding Affinity Data

The binding affinity of this compound for various adenosine receptor subtypes has been determined through radioligand binding assays. The data consistently demonstrates a high affinity and selectivity for the human A2B receptor.

| Receptor Subtype | Species | Kᵢ (nM) | Reference |

| A2B | Human | 53.4 | [1][2] |

| A1 | Human | > 10,000 | [1][2] |

| A3 | Human | > 10,000 | [1][2] |

| A1 | Rat | 2200 | [1][2] |

| A2A | Rat | 24,000 | [1][2] |

Mechanism of Action: Modulation of Intracellular Signaling Pathways

The A2B adenosine receptor is known to couple to multiple G protein families, primarily Gs and, in a cell-type-dependent manner, to Gq and Gi. By competitively blocking the binding of adenosine to the A2BAR, this compound inhibits the activation of these downstream signaling cascades.

Inhibition of the Gs-cAMP Pathway

The canonical signaling pathway for the A2B receptor involves its coupling to the Gs alpha subunit, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). This compound effectively antagonizes this pathway, preventing the downstream effects of elevated cAMP, which can include gene transcription changes and modulation of cellular proliferation.

Modulation of Gq/11-PLC-Calcium Signaling

In certain cell types, the A2B receptor can couple to the Gq/11 family of G proteins.[3][4] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This compound can inhibit this pathway by preventing the initial receptor activation.

Experimental Protocols

Radioligand Binding Assay for A2B Receptor

This protocol is designed to determine the binding affinity of test compounds, such as this compound, for the A2B adenosine receptor.

Materials:

-

Cell membranes prepared from HEK-293 cells stably expressing the human A2B adenosine receptor.

-

Radioligand: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

This compound or other test compounds.

-

Non-specific binding control: 10 µM Xanthine Amine Congener (XAC).

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

In a 96-well plate, combine 50 µL of cell membrane preparation (5-10 µg protein), 50 µL of [³H]-DPCPX (final concentration ~1-2 nM), and 50 µL of various concentrations of this compound or buffer/XAC.

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize A2B receptor-mediated increases in intracellular cAMP.

Materials:

-

HEK-293 cells expressing the human A2B adenosine receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX.

-

A2BAR agonist: NECA (5'-N-Ethylcarboxamidoadenosine).

-

This compound or other test compounds.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed cells in a 96-well plate and grow to ~90% confluency.

-

Replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of NECA (typically at its EC₈₀ concentration) for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using a plate reader.

-

Generate a dose-response curve for this compound and calculate its IC₅₀ value.

In Vivo Pharmacology of this compound

Anti-inflammatory Effects in the Carrageenan-Induced Paw Edema Model

This model is used to evaluate the anti-inflammatory properties of compounds.

Animals:

-

Male Wistar rats (180-220 g) or Swiss albino mice.

Procedure:

-

Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to the animals.

-

After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the this compound treated groups compared to the vehicle control group.

Anti-tumor Effects in a Melanoma Model

This model assesses the efficacy of this compound in a cancer setting.[5][6]

Animals:

-

C57BL/6 mice.

Procedure:

-

Subcutaneously inject B16-F10 melanoma cells into the flank of the mice.

-

Once tumors are palpable, begin treatment with this compound (e.g., 1 mg/kg, peritumorally) or vehicle.

-

Measure tumor volume every 2-3 days using calipers.

-

At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).

Conclusion

This compound is a highly selective and potent antagonist of the human A2B adenosine receptor. Its mechanism of action is centered on the competitive blockade of this receptor, leading to the inhibition of downstream signaling pathways, including the Gs-cAMP and, in a context-dependent manner, the Gq-PLC-Ca²⁺ pathways. The well-characterized in vitro and in vivo activities of this compound make it an invaluable tool for investigating the multifaceted roles of the A2B adenosine receptor in health and disease and a promising lead compound for the development of novel therapeutics.

References

- 1. Blockade of A2b Adenosine Receptor Reduces Tumor Growth and Immune Suppression Mediated by Myeloid-Derived Suppressor Cells in a Mouse Model of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of A2b adenosine receptor reduces tumor growth and immune suppression mediated by myeloid-derived suppressor cells in a mouse model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

PSB-1115: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, pharmacological profile, and experimental methodologies related to PSB-1115, a potent and selective antagonist of the A2B adenosine (B11128) receptor.

Chemical Structure and Properties

This compound, with the IUPAC name 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid, is a xanthine (B1682287) derivative. Its chemical structure and key properties are summarized below.[1]

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid | [1] |

| Molecular Formula | C14H14N4O5S | |

| Molecular Weight | 350.35 g/mol | |

| CAS Number | 152529-79-8 | |

| Appearance | Solid | MedChemExpress |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in water with gentle warming. | |

| Purity | ≥98% | |

| Storage | Store at room temperature. |

Pharmacological Profile

This compound is a highly selective antagonist of the human A2B adenosine receptor. Its primary mechanism of action is the competitive inhibition of adenosine binding to the A2B receptor, thereby blocking its downstream signaling pathways.

Binding Affinity and Selectivity

This compound exhibits high affinity for the human A2B adenosine receptor with a Ki value of 53.4 nM.[1] It displays significant selectivity over other adenosine receptor subtypes, as detailed in the table below.

Table 2: Binding Affinity (Ki) of this compound for Adenosine Receptor Subtypes

| Receptor Subtype (Human) | Ki (nM) | Reference |

| A2B | 53.4 | [1] |

| A1 | > 10000 | [1] |

| A2A | > 10000 | [1] |

| A3 | > 10000 | [1] |

This compound is also selective against rat A1 and A2A receptors, with Ki values of 2200 nM and 24000 nM, respectively.[1]

Pharmacological Effects

-

Analgesic Effects: this compound has been shown to produce potent analgesic effects in vivo.[1]

-

Anti-inflammatory Activity: As an antagonist of the A2B receptor, which is implicated in inflammatory processes, this compound has potential applications in studying and modulating inflammation.

-

Anti-tumor Activity: Blockade of the A2B adenosine receptor by antagonists like this compound has been investigated as a potential strategy in cancer therapy.

Signaling Pathways and Experimental Workflows

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is a G-protein coupled receptor that can couple to both Gs and Gq proteins. Activation by adenosine leads to the stimulation of adenylyl cyclase (AC) via Gs, resulting in increased intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Coupling to Gq activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

Experimental Workflow for Preclinical Evaluation

A typical preclinical workflow to evaluate the efficacy of an A2B adenosine receptor antagonist like this compound involves a series of in vitro and in vivo experiments.

References

PSB-1115: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PSB-1115, a selective antagonist of the A2B adenosine (B11128) receptor. This document covers its chemical properties, mechanism of action, and key experimental data, offering valuable insights for professionals in drug discovery and development.

Core Chemical and Physical Data

This compound is a potent and selective antagonist for the human A2B adenosine receptor.[1] It is also water-soluble, facilitating its use in a variety of experimental settings.[1]

| Identifier | Value | Reference |

| CAS Number | 152529-79-8 | [1][2][3][4][5] |

| Molecular Formula | C14H14N4O5S | [1][3][4][5] |

| Molecular Weight | 350.35 g/mol | [1][3][4] |

| Synonyms | 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)benzenesulfonic acid | [3] |

| Potassium Salt CAS | 409344-71-4 | [6] |

| Potassium Salt Formula | C14H13N4O5S • K | [6][7] |

| Potassium Salt Weight | 388.4 g/mol | [6] |

Mechanism of Action and Signaling Pathways

This compound functions as a selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor.[1][3] Under conditions of cellular stress, such as hypoxia or inflammation, extracellular adenosine levels rise, leading to the activation of A2BAR. The downstream signaling of A2BAR is complex and cell-type dependent, primarily involving the Gs and Gq proteins.

-

Gs-cAMP Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9][10] This in turn activates Protein Kinase A (PKA).[9][11]

-

Gq-PLC Pathway: A2BAR can also couple to Gq proteins, activating Phospholipase C (PLC), which leads to the mobilization of intracellular calcium.[9]

-

MAPK Pathway: The A2B receptor has also been shown to activate the p38 MAPK signaling pathway.[9]

This compound, by blocking the binding of adenosine to the A2B receptor, inhibits these downstream signaling cascades.

Quantitative Data: Receptor Binding Affinity

This compound exhibits high selectivity for the human A2B adenosine receptor over other adenosine receptor subtypes.

| Receptor Subtype | Ki (nM) | Species | Reference |

| A2B | 53.4 | Human | [1][6] |

| A1 | > 10,000 | Human | [1] |

| A3 | > 10,000 | Human | [1] |

| A1 | 2,200 | Rat | [1][6] |

| A2A | 24,000 | Rat | [1][6] |

Additionally, this compound has been shown to suppress adenosine-produced cAMP elevation with an IC50 of 84.0 nM.[8][10]

Experimental Protocols

This compound has been utilized in a range of in vivo and in vitro studies to investigate its therapeutic potential in inflammation, cancer, and pain. Below are summaries of key experimental models.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for assessing the anti-inflammatory properties of a compound.

-

Animals: Male Wistar rats are typically used.[6]

-

Induction of Inflammation: A subplantar injection of 1% carrageenan solution into the right hind paw induces localized edema.[6]

-

Drug Administration: this compound or a vehicle control is administered, often intraperitoneally, prior to the carrageenan injection.[6]

-

Measurement: The volume of the paw is measured at various time points post-injection to quantify the extent of edema and the anti-inflammatory effect of this compound.[6]

-

Findings: In some studies, this compound has demonstrated a dose-dependent effect, with higher doses reducing edema formation.[2][3]

Murine Melanoma Model

This model is employed to evaluate the anti-tumor and immunomodulatory effects of this compound.

-

Animals: Syngeneic mice, such as C57BL/6 for the B16-F10 melanoma cell line, are used.[6]

-

Tumor Implantation: B16-F10 melanoma cells are injected subcutaneously into the flank of the mice.[6]

-

Treatment Protocol: Once tumors are palpable, treatment with this compound or a vehicle is initiated.[4][6]

-

Outcome Measures: Tumor growth is monitored regularly by measuring tumor volume.[4][6] Additionally, immune cell infiltration (e.g., CD8+ T cells, myeloid-derived suppressor cells) within the tumor microenvironment is often analyzed.[4][12]

-

Key Observations: Treatment with this compound has been shown to delay melanoma growth.[4][5][12] This anti-tumor effect is associated with a reduction in immunosuppressive myeloid-derived suppressor cells (MDSCs) and an increase in tumor-infiltrating CD8+ T cells and Natural Killer T (NKT) cells.[4][12] this compound has also been found to decrease the levels of the immunosuppressive cytokine IL-10 and the chemokine MCP-1.[4][12]

Concluding Remarks

This compound is a valuable research tool for investigating the role of the A2B adenosine receptor in a variety of physiological and pathological processes. Its selectivity and water solubility make it a versatile compound for both in vitro and in vivo studies. The existing body of research points towards its potential therapeutic applications in oncology and inflammatory diseases, warranting further investigation. This guide provides a foundational understanding of this compound to aid researchers in designing and interpreting their experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. Adenosine receptor subtype-selective antagonists in inflammation and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Blockade of A2b Adenosine Receptor Reduces Tumor Growth and Immune Suppression Mediated by Myeloid-Derived Suppressor Cells in a Mouse Model of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Role of adenosine A2B receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A2B adenosine receptor inhibition by the dihydropyridine calcium channel blocker nifedipine involves colonic fluid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Blockade of A2b adenosine receptor reduces tumor growth and immune suppression mediated by myeloid-derived suppressor cells in a mouse model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

PSB-1115: A Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of PSB-1115, a potent and selective antagonist of the human adenosine (B11128) A2B receptor (A2B AR). The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their evaluation and application of this compound.

Core Compound Properties

This compound, with the chemical name 4-(1-Propyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-8-yl)benzenesulfonic acid, is a xanthine (B1682287) derivative characterized by its high affinity and selectivity for the human A2B adenosine receptor. Its water-soluble nature makes it a valuable tool for in vitro and in vivo studies.

Binding Affinity and Selectivity Profile

The binding affinity of this compound has been determined through competitive radioligand binding assays, which quantify the displacement of a radiolabeled ligand from its receptor by the unlabeled compound. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

The selectivity of this compound is a critical aspect of its pharmacological profile. It exhibits a significantly higher affinity for the human A2B AR compared to other adenosine receptor subtypes (A1, A2A, and A3), as well as to rat adenosine receptors. This selectivity minimizes off-target effects and makes it a precise tool for studying A2B AR-mediated signaling.

Data Presentation

The following tables summarize the quantitative data for the binding affinity and selectivity of this compound.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| Human A2B | 53.4[1][2] |

| Human A1 | > 10,000[1][2] |

| Human A3 | > 10,000[1][2] |

Table 2: Selectivity Profile of this compound at Rat Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| Rat A1 | 2200[1][2] |

| Rat A2A | 24000[1][2] |

Experimental Protocols

The determination of the binding affinity and selectivity of this compound involves standardized radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Binding Assay for Human A2B Adenosine Receptor

This protocol outlines the steps to determine the Ki of this compound at the human A2B AR expressed in a recombinant cell line.

3.1.1. Materials

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human A2B adenosine receptor.

-

Radioligand: [3H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a non-selective adenosine receptor antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled adenosine receptor agonist or antagonist (e.g., 10 µM NECA).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Membrane Preparation:

-

Harvest cultured HEK-293 cells expressing the A2B AR.

-

Homogenize cells in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

3.1.2. Procedure

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation.

-

50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

-

50 µL of varying concentrations of this compound (typically from 0.1 nM to 100 µM).

-

50 µL of [3H]-DPCPX at a concentration near its Kd for the A2B receptor.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3.1.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

Caption: this compound blocks adenosine-mediated activation of the A2B receptor.

Caption: A typical workflow for determining binding affinity via radioligand assay.

References

PSB-1115: A Technical Guide to its Binding Affinity at Human and Rat Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PSB-1115, a selective antagonist for the A2B adenosine (B11128) receptor. The information is tailored for researchers, scientists, and professionals involved in drug development and pharmacological research. This document summarizes the binding characteristics of this compound at both human and rat adenosine receptor subtypes, details the experimental protocols for determining these values, and illustrates the relevant cellular signaling pathways.

Data Presentation: Binding Affinity (Ki) of this compound

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The following tables summarize the reported Ki values for this compound at human and rat adenosine receptor subtypes.

Table 1: Binding Affinity of this compound for Human Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| A1 | >10,000[1][2] |

| A2A | Data not available |

| A2B | 53.4[1][2] |

| A3 | >10,000[1][2] |

Table 2: Binding Affinity of this compound for Rat Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| A1 | 2200[1][2] |

| A2A | 24,000[1][2] |

| A2B | Data not available |

| A3 | Data not available |

Note: While this compound has been noted to have moderate selectivity in rodents, specific Ki values for rat A2B and A3 receptors were not available in the reviewed literature.[3]

Experimental Protocols: Determination of Ki Values

The Ki values presented in this guide are typically determined using competitive radioligand binding assays. This method quantifies the affinity of a test compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Radioligand Binding Assay Protocol

-

Membrane Preparation:

-

Cells or tissues expressing the adenosine receptor subtype of interest are harvested.

-

The cells are homogenized in a cold lysis buffer containing protease inhibitors to prevent protein degradation.

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) is added to each well.

-

Varying concentrations of the unlabeled competitor, this compound, are added to the wells.

-

A set of wells containing the radioligand and a high concentration of a known non-selective antagonist is used to determine non-specific binding.

-

A set of wells containing only the radioligand and the membrane preparation is used to determine total binding.

-

The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Mandatory Visualizations

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate various physiological processes through different signaling cascades. The primary signaling pathways for the four adenosine receptor subtypes are depicted below.

References

Preclinical Profile of PSB-1115: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 is a potent and selective antagonist of the adenosine (B11128) A2B receptor (A2BR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. Due to its water-soluble nature and high selectivity, this compound has emerged as a critical pharmacological tool for elucidating the role of the A2BR in preclinical models of cancer, inflammation, pain, and other conditions. This technical guide provides a comprehensive review of the preclinical data available for this compound, with a focus on its pharmacological properties, experimental methodologies, and underlying signaling mechanisms.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the human A2B adenosine receptor. The following tables summarize the key quantitative data from various preclinical studies.

In Vitro Binding Affinity

| Receptor Subtype | Species | Kᵢ (nM) | Reference(s) |

| A2B | Human | 53.4 | [1][2] |

| A1 | Human | > 10,000 | [1][2] |

| A3 | Human | > 10,000 | [1][2] |

| A1 | Rat | 2,200 | [1][2] |

| A2A | Rat | 24,000 | [1][2] |

In Vivo Efficacy: Anti-Tumor Activity in a Murine Melanoma Model

| Treatment Group | Dose | Administration Route | Tumor Volume Reduction vs. Control | Reference(s) |

| This compound | 1 mg/kg | Peritumoral | Significantly decreased tumor growth | [3][4] |

In Vivo Efficacy: Anti-Inflammatory Activity in a Carrageenan-Induced Edema Model

| Treatment Group | Dose | Administration Route | Paw Edema Inhibition (%) | Time Point | Reference(s) |

| This compound | 3 mg/kg | Systemic | Dose-dependent reduction | Not Specified | [5] |

In Vivo Efficacy: Analgesic Activity in the Formalin Test

| Treatment Group | Dose | Phase of Formalin Test | Nociceptive Behavior Reduction | Reference(s) |

| This compound | 3 mg/kg | Both early and late phases | Dose-dependent alleviation of inflammatory pain | [5] |

Signaling Pathways

The A2B adenosine receptor, upon activation by adenosine, primarily couples to Gs alpha-subunit G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA). Additionally, evidence suggests that the A2BR can also couple to Gq proteins, activating the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. The antagonistic action of this compound blocks these downstream signaling events.

Experimental Protocols

Murine Melanoma Model

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model of melanoma.

Materials:

-

Cell Line: B16-F10 murine melanoma cells.

-

Animals: C57BL/6 mice.

-

Test Article: this compound, dissolved in phosphate-buffered saline (PBS).[4]

-

Vehicle Control: Phosphate-buffered saline (PBS).

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 2.5 x 10⁵ B16-F10 melanoma cells into the flank of C57BL/6 mice.[4]

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., day 6 post-implantation), randomize mice into treatment and control groups.[4]

-

Drug Administration: Administer this compound (1 mg/kg) or vehicle (PBS) peritumorally on a daily basis for a specified duration (e.g., one week).[4]

-

Endpoint Analysis: At the end of the treatment period, sacrifice the mice and excise the tumors.

-

Tumor Analysis: Measure final tumor volume and weight. Process tumor tissue for further analysis, such as flow cytometry for immune cell populations.

Carrageenan-Induced Paw Edema

Objective: To assess the anti-inflammatory properties of this compound in an acute model of inflammation.

Materials:

-

Animals: Male Swiss mice or Wistar rats.

-

Inducing Agent: 1% (w/v) carrageenan solution in sterile saline.

-

Test Article: this compound, dissolved in a suitable vehicle (e.g., saline, potentially with a small amount of DMSO for initial solubilization).

-

Vehicle Control: The same vehicle used for the test article.

-

Measurement Device: Plethysmometer.

Procedure:

-

Acclimatization: Acclimate animals to the experimental conditions.

-

Baseline Measurement: Measure the initial paw volume of the animals using a plethysmometer.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a specified time before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of paw edema for the treated group compared to the vehicle control group.

Formalin-Induced Nociception (Formalin Test)

Objective: To evaluate the analgesic effects of this compound in a model of persistent pain.

Materials:

-

Animals: Mice or rats.

-

Inducing Agent: 2.5% formalin solution in saline.

-

Test Article: this compound, dissolved in a suitable vehicle.

-

Vehicle Control: The same vehicle used for the test article.

-

Observation Chamber: A transparent chamber allowing for unobstructed observation of the animal's behavior.

Procedure:

-

Acclimatization: Acclimate the animals to the observation chamber.

-

Drug Administration: Administer this compound or vehicle at a specified time before the formalin injection.

-

Formalin Injection: Inject 20 µL of 2.5% formalin solution into the dorsal surface of one hind paw.

-

Behavioral Observation: Immediately after injection, place the animal in the observation chamber and record the time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).

-

Data Analysis: Compare the duration of nociceptive behaviors between the this compound treated group and the vehicle control group for both phases.

Conclusion

This compound is a valuable research tool for investigating the role of the A2B adenosine receptor in various disease models. Its high selectivity and water solubility make it suitable for in vivo studies. The preclinical data summarized in this guide demonstrate its potential as an anti-tumor, anti-inflammatory, and analgesic agent. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to facilitate the design and interpretation of future preclinical research involving this compound. Further investigation is warranted to fully elucidate its therapeutic potential and mechanisms of action in different pathological contexts.

References

- 1. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Blockade of A2b Adenosine Receptor Reduces Tumor Growth and Immune Suppression Mediated by Myeloid-Derived Suppressor Cells in a Mouse Model of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the A2B adenosine receptor in B16 melanomas induces CXCL12 expression in FAP-positive tumor stromal cells, enhancing tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of PSB-1115: A Technical Guide to A2B Adenosine Receptor Target Validation in Cancer and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 is a highly selective, water-soluble antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor that has emerged as a promising therapeutic target in a variety of pathological conditions, notably cancer and inflammatory diseases.[1] Contrary to potential initial misconceptions, the primary target of this compound is the A2B adenosine receptor, not the P2Y12 receptor. This guide provides an in-depth technical overview of the target validation of this compound, focusing on its role in cancer and inflammation. It consolidates quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways and experimental workflows to support further research and drug development efforts in this area.

The A2B adenosine receptor is activated by adenosine, a nucleoside that accumulates in the extracellular space under conditions of metabolic stress, hypoxia, and tissue injury—hallmarks of the tumor microenvironment and sites of inflammation.[2][3] By blocking the A2BAR, this compound has been shown to modulate immune responses, inhibit tumor progression, and reduce inflammation in various preclinical models.[2][4]

Quantitative Data Summary

The following tables summarize the binding affinity of this compound for various adenosine receptor subtypes and its effects in preclinical models of cancer and inflammation.

Table 1: Binding Affinity of this compound for Adenosine Receptors

| Receptor Subtype | Species | Kᵢ (nM) | Reference |

| A2B | Human | 53.4 | [1] |

| A1 | Human | > 10,000 | [1] |

| A3 | Human | > 10,000 | [1] |

| A1 | Rat | 2,200 | [1] |

| A2A | Rat | 24,000 | [1] |

Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Model

| Treatment Group | Tumor Volume (mm³) | Change in Tumor-Infiltrating CD8+ T cells | Change in Tumor-Infiltrating NKT cells | Reference |

| Vehicle | ~1500 | - | - | [5][6] |

| This compound (1 mg/kg, peritumorally) | ~500 | Increased | Increased | [5][6] |

| This compound + Dacarbazine | ~200 | Further Increased | Further Increased | [7] |

Table 3: Effect of this compound in a Murine Model of Inflammatory Pain (Formalin Test)

| Treatment Group | Pain-Related Behavior (Second Phase) | Effective Dose | Reference |

| Vehicle | - | - | [8][9] |

| This compound (systemic administration) | Dose-dependent reduction | 3 mg/kg (maximum effect) | [8][9] |

Signaling Pathways

The A2B adenosine receptor is coupled to both Gαs and Gαq G proteins, leading to the activation of multiple downstream signaling cascades that play crucial roles in cancer and inflammation.[2][10]

A2B Adenosine Receptor Signaling in Cancer and Inflammation

Activation of the A2B receptor by adenosine in the tumor microenvironment or inflamed tissues can lead to increased cell proliferation, angiogenesis, and immune suppression.[2][11] In cancer cells, A2BAR signaling can promote growth and metastasis.[11] In immune cells, it can suppress the anti-tumor activity of T cells and natural killer T (NKT) cells.[5] In inflammatory conditions, A2BAR activation can have both pro- and anti-inflammatory effects depending on the cell type and context.[10][12] It can stimulate the release of pro-inflammatory cytokines like IL-6 and IL-8 from mast cells and endothelial cells, while also promoting the production of the anti-inflammatory cytokine IL-10 in macrophages.[10][12]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and replication of this compound's activity. The following sections describe generalized protocols for key experiments.

Radioligand Binding Assay for A2B Adenosine Receptor

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the A2B adenosine receptor, providing data on its binding affinity (Kᵢ).

Materials:

-

Receptor Source: Membranes from cells stably expressing the human A2B adenosine receptor (e.g., HEK-293 cells).

-

Radioligand: A high-affinity A2BAR radioligand (e.g., [³H]PSB-603).

-

Competitor: this compound.

-

Assay Buffer: Typically a Tris-HCl or HEPES buffer containing MgCl₂.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Method:

-

Incubation: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ value is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Syngeneic Melanoma Mouse Model

This in vivo model is used to evaluate the efficacy of immunomodulatory agents like this compound on tumor growth.

Animals:

-

C57BL/6 mice (syngeneic with the B16-F10 cell line).

Tumor Cell Implantation:

-

B16-F10 melanoma cells (e.g., 5 x 10⁵ cells) are injected subcutaneously into the flank of the mice.

Drug Administration:

-

Once tumors reach a palpable size, treatment with this compound (e.g., 1 mg/kg peritumorally) or vehicle is initiated and administered daily or on a specified schedule.

Endpoint Measurement:

-

Tumor volume is measured regularly (e.g., every 2-3 days) with calipers.

-

At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to quantify immune cell populations (e.g., CD8+ T cells, NKT cells) and ELISA to measure cytokine levels (e.g., IL-10, MCP-1).[5][6]

Carrageenan-Induced Paw Edema Model

This model is a widely used assay to evaluate the anti-inflammatory effects of pharmacological agents.

Animals:

-

Male Wistar rats or mice.

Induction of Edema:

-

A subplantar injection of 1% carrageenan solution in saline is administered into the right hind paw.

Drug Administration:

-

This compound or vehicle is administered (e.g., intraperitoneally) at a specified time before the carrageenan injection.

Measurement of Edema:

-

Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated group.

Conclusion

This compound is a potent and selective antagonist of the A2B adenosine receptor with demonstrated efficacy in preclinical models of cancer and inflammation. Its ability to modulate the tumor microenvironment and reduce inflammatory responses underscores the therapeutic potential of targeting the A2BAR. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the role of this compound and the A2B adenosine receptor in human disease, with the ultimate goal of translating these findings into novel and effective therapies.

References

- 1. PSB 1115 | Adenosine A2b Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. mdpi.com [mdpi.com]

- 3. Targeting A2 adenosine receptors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury [jci.org]

- 5. Blockade of A2b adenosine receptor reduces tumor growth and immune suppression mediated by myeloid-derived suppressor cells in a mouse model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Blockade of A2b Adenosine Receptor Reduces Tumor Growth and Immune Suppression Mediated by Myeloid-Derived Suppressor Cells in a Mouse Model of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Adenosine receptor subtype-selective antagonists in inflammation and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of adenosine A2B receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. JCI - New insights into the regulation of inflammation by adenosine [jci.org]

Commercial Sources and In-depth Technical Guide for PSB-1115

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of PSB-1115, a selective antagonist of the human adenosine (B11128) A2B receptor (A2BR). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the commercial availability, chemical properties, and experimental applications of this compound. This guide includes a summary of commercial sources, key technical data, detailed experimental protocols, and diagrams of the relevant signaling pathways and experimental workflows.

Commercial Availability and Chemical Properties

This compound, with the chemical name 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid, is available from a variety of commercial suppliers.[1] It is typically supplied as a solid with a purity of ≥98% as determined by HPLC.[1] The compound is also available as a potassium salt. Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C14H14N4O5S | [2] |

| Molecular Weight | 350.35 g/mol | [2] |

| CAS Number | 152529-79-8 | [2] |

| Appearance | Off-white to white solid | [3] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble in DMSO (up to 100 mM) and water (up to 20 mM with gentle warming) | [2] |

| Storage | Store at room temperature as a solid. Stock solutions are typically stored at -20°C or -80°C. | [2][4] |

Table 1: Chemical and Physical Properties of this compound

The following table summarizes the availability of this compound from various commercial suppliers. Please note that catalog numbers, available quantities, and pricing are subject to change and should be verified on the supplier's website.

| Supplier | Catalog Number | Available Quantities | Purity | Formulation |

| Tocris Bioscience | 2009 | 10 mg, 50 mg | ≥98% (HPLC) | Free Acid |

| R&D Systems | 2009 | 10 mg, 50 mg | ≥98% | Free Acid |

| Cayman Chemical | 23929 | 5 mg, 10 mg, 25 mg | ≥98% | Potassium Salt |

| MedchemExpress | HY-103182 | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 99.0% | Free Acid |

| APExBIO | B6922 | 5 mg, 10 mg, 25 mg | ≥98.00% | Free Acid |

| AbMole BioScience | M4209 | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | ≥99.0% | Free Acid |

| BOC Sciences | 152529-79-8 | Grams-Kilos | ≥95% | Free Acid |

| Biosynth | CGA52979 | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Not specified | Free Acid |

| Santa Cruz Biotechnology | sc-203403 | 10 mg, 50 mg | ≥98% | Potassium Salt Hydrate |

Table 2: Commercial Suppliers of this compound

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the human adenosine A2B receptor. The A2B receptor is one of four subtypes of adenosine receptors, which are G protein-coupled receptors (GPCRs). The A2B receptor is characterized by its relatively low affinity for the endogenous ligand adenosine. However, under conditions of cellular stress, such as hypoxia and inflammation, extracellular adenosine levels can rise significantly, leading to the activation of the A2B receptor.

The A2B receptor is known to couple to several G protein subtypes, primarily Gs and Gq, and in some cell types, Gi.[1][5] This promiscuous coupling allows the A2B receptor to modulate a variety of downstream signaling pathways.

-

Gs-Coupled Signaling: Activation of the Gs protein by the A2B receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7][8] cAMP, in turn, activates protein kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac), which mediate a wide range of cellular responses.[9]

-

Gq-Coupled Signaling: The coupling of the A2B receptor to Gq proteins activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2]

-

Other Signaling Pathways: The A2B receptor has also been shown to influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10]

By blocking the binding of adenosine to the A2B receptor, this compound inhibits these downstream signaling events. This makes it a valuable tool for investigating the physiological and pathophysiological roles of the A2B receptor in various contexts, including inflammation, cancer, and cardiovascular disease.

Experimental Protocols

This section provides detailed methodologies for common in vitro and in vivo experiments using this compound. These protocols are based on published research and should be adapted as necessary for specific experimental conditions.

In Vitro Cell-Based Assays

Objective: To assess the effect of this compound on A2B receptor-mediated signaling in cultured cells.

Materials:

-

This compound

-

Cell line expressing the A2B receptor (e.g., A549 human lung carcinoma cells)[10]

-

Cell culture medium and supplements

-

A2B receptor agonist (e.g., NECA or BAY 60-6583)

-

DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

-

Assay kits for measuring downstream signaling molecules (e.g., cAMP ELISA kit)

Protocol:

-

Cell Culture: Culture A549 cells in appropriate medium until they reach the desired confluency.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Cell Treatment:

-

Seed cells in a multi-well plate at a suitable density.

-

The following day, replace the medium with serum-free medium and incubate for a period of time (e.g., 2-4 hours) to reduce basal signaling.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes.

-

Stimulate the cells with an A2B receptor agonist (e.g., 100 nM BAY 60-6583) for the desired time (e.g., 15-30 minutes for cAMP measurement).[10]

-

-

Measurement of Downstream Signaling:

-

For cAMP measurement, lyse the cells and perform a cAMP ELISA according to the manufacturer's instructions.

-

For other signaling pathways (e.g., ERK phosphorylation), lyse the cells and perform Western blotting with appropriate antibodies.

-

-

Data Analysis: Plot the concentration-response curves for this compound and calculate the IC50 value.

In Vivo Animal Studies

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of melanoma.[11]

Materials:

-

This compound

-

Phosphate-buffered saline (PBS)

-

C57BL/6 mice

-

B16-F10 melanoma cells

-

Syringes and needles for injection

Protocol:

-

Animal Model:

-

Inject B16-F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

-

Drug Preparation: Dissolve this compound in PBS to a final concentration for injection.

-

Drug Administration:

-

Administer this compound at a dose of 1 mg/kg via peritumoral injection for four consecutive days.[11]

-

Administer PBS as a vehicle control to a separate group of mice.

-

-

Tumor Growth Measurement: Measure tumor volume every 2-3 days using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with approval from the appropriate animal care and use committee.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the adenosine A2B receptor in health and disease. Its selectivity and commercial availability make it accessible to a wide range of researchers. The information and protocols provided in this guide are intended to facilitate the design and execution of experiments using this compound, ultimately contributing to a better understanding of A2B receptor biology and its potential as a therapeutic target. Researchers should always refer to the supplier's technical data sheet for the most up-to-date information on a specific batch of the compound.

References

- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]

- 4. karger.com [karger.com]

- 5. On the G protein-coupling selectivity of the native A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine 2b receptor (A2bR) signals through adenylate cyclase (AC) 6 isoform in the intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The A2b adenosine receptor mediates cAMP responses to adenosine receptor agonists in human intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells [frontiersin.org]

- 11. Blockade of A2b Adenosine Receptor Reduces Tumor Growth and Immune Suppression Mediated by Myeloid-Derived Suppressor Cells in a Mouse Model of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

PSB-1115: A Technical Guide to Safety and Handling for Research Professionals

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

PSB-1115 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and fibrosis.[1][2][3] As a valuable tool in pharmacological research, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring personnel safety and experimental integrity. This guide provides a comprehensive overview of the available safety data, recommended handling procedures, and relevant biological context for researchers working with this compound.

Hazard Identification and Safety Data

While comprehensive toxicological data for this compound is limited, available Safety Data Sheets (SDS) provide essential information regarding its potential hazards. It is important to note that different suppliers may provide conflicting information, and a conservative approach to handling is always recommended.

One supplier has classified this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2), H319: Causes serious eye irritation.

However, other sources state that the substance is not classified according to GHS. Given this discrepancy, it is prudent to handle this compound as a potentially hazardous substance.

Quantitative Safety Data Summary

| Parameter | Value | Source |

| GHS Classification (Oral Acute Toxicity) | Category 4 (Harmful if swallowed) | Angene Chemical SDS |

| LD50 (Oral) | No data available | Multiple SDS |

| LC50 (Inhalation) | No data available | Multiple SDS |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Angene Chemical SDS |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Angene Chemical SDS |

Safe Handling and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, the following handling procedures and personal protective equipment are recommended when working with this compound.

Experimental Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or glasses with side shields are mandatory.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any tears or punctures before use.

-

Skin and Body Protection: A laboratory coat should be worn to protect street clothing. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

Engineering Controls:

-

Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is strongly recommended.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.

-

Disposal: Dispose of waste product and contaminated packaging in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols in Research

This compound is frequently utilized in in vivo and in vitro studies to investigate the role of the A2B adenosine receptor. The following are generalized examples of experimental methodologies.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is used to evaluate the anti-inflammatory effects of compounds.

-

Animals: Male Wistar rats or Swiss albino mice are commonly used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline, DMSO). A predetermined dose is administered to the animals, typically via intraperitoneal (i.p.) injection, a set time before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the hind paw of the animals.

-

Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema in the drug-treated group is calculated relative to the vehicle-treated control group.

In Vitro Receptor Binding Assay

This type of assay is used to determine the binding affinity of this compound to the A2B adenosine receptor.

-

Cell Culture: A cell line expressing the human A2B adenosine receptor (e.g., HEK-293 cells) is cultured under standard conditions.

-

Membrane Preparation: Cell membranes are prepared from the cultured cells by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a radiolabeled ligand for the A2B receptor (e.g., [³H]DPCPX) in the presence of varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) of this compound, which is a measure of its binding affinity.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively blocking the A2B adenosine receptor. The A2BAR is a G protein-coupled receptor that can couple to multiple G proteins, primarily Gs and Gq, leading to the activation of downstream signaling cascades.

A2B Adenosine Receptor Signaling Pathways

Caption: Simplified signaling pathways of the A2B adenosine receptor, which are inhibited by this compound.

Activation of the Gs pathway by adenosine binding to A2BAR leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4][5][6] This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to various cellular responses.[4][6] The Gq pathway activation results in the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[1][2] By blocking the A2BAR, this compound inhibits these downstream signaling events.

This technical guide provides a summary of the currently available safety and handling information for this compound. Researchers should always consult the most recent Safety Data Sheet from their supplier and adhere to all institutional safety protocols. A thorough understanding of both the potential hazards and the biological mechanism of this compound is essential for its safe and effective use in research.

References

- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PSB 1115 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]

- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine receptor A2b [receptor.ai]

- 6. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PSB-1115

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo use of PSB-1115, a selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). This document outlines detailed protocols for various animal models, summarizes key quantitative data from published studies, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective antagonist of the human A2B adenosine receptor, with Ki values of 53.4 nM for the human A2B receptor, and significantly lower affinities for A1, A2A, and A3 receptors (>10,000 nM). Its water-soluble nature makes it suitable for in vivo applications. The A2B receptor is a G-protein coupled receptor that is activated by high concentrations of adenosine, which are often present in the tumor microenvironment and sites of inflammation[1]. Blockade of this receptor has been shown to modulate immune responses and inhibit disease progression in various preclinical models.

Mechanism of Action and Signaling Pathway

The A2B adenosine receptor is coupled to both Gs and Gq proteins. Upon activation by adenosine, the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq protein activates Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and activation of Protein Kinase C (PKC). This compound acts by competitively binding to the A2B receptor, thereby preventing adenosine-mediated downstream signaling.

Figure 1: A2B Adenosine Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the quantitative data from key in vivo studies investigating the efficacy of this compound in various disease models.

| Disease Model | Animal Model | This compound Dose | Administration Route | Key Findings | Reference |

| Melanoma | C57BL/6 Mice | 1 mg/kg | Peritumoral (p.t.) | Significantly delayed tumor growth. Reduced accumulation of myeloid-derived suppressor cells (MDSCs). Increased tumor-infiltrating CD8+ T cells and NKT cells. | [2][3] |

| Melanoma (Combination Therapy) | C57BL/6 Mice | 1 mg/kg | Peritumoral (p.t.) | Enhanced the anti-tumor efficacy of dacarbazine. | [2] |

| Inflammation (Carrageenan-Induced Paw Edema) | Mice | 3 mg/kg | Systemic | Alleviated inflammatory pain and edema. | [4] |

| Colitis (DSS-Induced) | Wild-type Mice | 1 mg/kg | Gavage | Exacerbated DSS-induced colitis, suggesting a protective role for A2BAR in this model. | [5] |

| Priapism | Adenosine deaminase-deficient (Ada-/-) and Sickle Cell Disease (SCD) Transgenic Mice | Not specified in abstract, but administered for 2 weeks | Infusion | Corrected priapic features and prevented penile fibrosis. | [6] |

| Colonic Fluid Secretion | Wild-type Mice | Not specified in abstract | Intraluminal injection | Prevented elevated adenosine-stimulated fluid secretion. | [7] |

Experimental Protocols

Murine Melanoma Model

This protocol is designed to evaluate the anti-tumor efficacy of this compound in a syngeneic mouse melanoma model.

Experimental Workflow:

Figure 2: Experimental Workflow for Murine Melanoma Model.

Materials:

-

Female C57BL/6 mice (6-8 weeks old)

-

B16-F10 melanoma cell line

-

This compound

-

Sterile Phosphate-Buffered Saline (PBS)

-

Cell culture medium (e.g., DMEM)

-

Calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House C57BL/6 mice in a pathogen-free environment for at least one week prior to the experiment with ad libitum access to food and water.

-

Cell Culture: Culture B16-F10 melanoma cells in appropriate medium until they reach 80-90% confluency.

-

Tumor Cell Implantation: Harvest and wash the B16-F10 cells with sterile PBS. Resuspend the cells in PBS at a concentration of 2 x 10^6 cells/mL. Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice every other day for tumor growth. Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment and control groups.

-

This compound Preparation and Administration: Prepare a stock solution of this compound in a suitable vehicle (e.g., PBS). For peritumoral administration, inject the desired dose (e.g., 1 mg/kg) in a small volume (e.g., 50 µL) around the tumor. The control group should receive vehicle only. Administer treatment according to the planned schedule (e.g., daily or every other day).

-

Endpoint Analysis: At the end of the study (e.g., after 20 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and spleens for further analysis, such as flow cytometry to quantify immune cell populations (e.g., CD8+ T cells, MDSCs) or ELISA to measure cytokine levels.

Carrageenan-Induced Paw Edema Model

This protocol is used to evaluate the anti-inflammatory properties of this compound.

Materials:

-

Male Wistar rats or Swiss albino mice

-

This compound

-

Carrageenan (lambda, type IV)

-

Sterile 0.9% saline

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle intraperitoneally or orally at a specified time (e.g., 30-60 minutes) before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

-

Edema Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol is for investigating the role of the A2B receptor in intestinal inflammation.

Materials:

-

Wild-type mice

-

This compound

-

Dextran Sulfate Sodium (DSS, 36-50 kDa)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Gavage needles

Procedure:

-

This compound Preparation: Prepare this compound at a concentration of 100 µg/mL in PBS.

-

Pre-treatment: Administer this compound (1 mg/kg) or vehicle (PBS) by gavage to the mice one day prior to the induction of colitis (Day -1).

-

Colitis Induction: Provide mice with drinking water containing DSS (concentration to be optimized, typically 2-5%) for a specified period (e.g., 5-7 days).

-

Continued Treatment: Continue to administer this compound by gavage every other day throughout the colitis induction period.

-

Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect the colons for histological analysis and measurement of cytokine levels.

Concluding Remarks

This compound is a valuable tool for investigating the in vivo roles of the A2B adenosine receptor in various pathological conditions. The protocols and data presented in these application notes provide a foundation for designing and executing robust preclinical studies. Researchers should optimize dosages, administration routes, and timelines based on their specific experimental goals and animal models. Careful consideration of the pro-inflammatory or anti-inflammatory context is crucial, as the effects of A2BAR antagonism can be model-dependent.

References

- 1. researchgate.net [researchgate.net]

- 2. Blockade of A2b Adenosine Receptor Reduces Tumor Growth and Immune Suppression Mediated by Myeloid-Derived Suppressor Cells in a Mouse Model of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Contribution of Adenosine A2B Receptors to Inflammatory Parameters of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Excess adenosine A2B receptor signaling contributes to priapism through HIF-1α mediated reduction of PDE5 gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A2B adenosine receptor inhibition by the dihydropyridine calcium channel blocker nifedipine involves colonic fluid secretion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: PSB-1115 Dosage and Administration in Mice